molecular formula C25H32N4O4 B2454508 N1-(2-methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide CAS No. 922557-15-1

N1-(2-methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide

Cat. No.: B2454508
CAS No.: 922557-15-1
M. Wt: 452.555
InChI Key: CHOHPMUUZVHZJY-UHFFFAOYSA-N
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Description

N1-(2-methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides These compounds are characterized by the presence of an oxalamide functional group, which consists of two amide groups connected by an oxalyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:

    Formation of the Methoxybenzyl Intermediate: The methoxybenzyl group can be introduced through a nucleophilic substitution reaction using 2-methoxybenzyl chloride and an appropriate nucleophile.

    Synthesis of the Methylindolinyl Intermediate: The indolinyl group can be synthesized through a series of reactions, including cyclization and methylation of an indole precursor.

    Coupling of Intermediates: The methoxybenzyl and methylindolinyl intermediates are then coupled with an oxalyl chloride derivative to form the oxalamide backbone.

    Introduction of the Morpholinoethyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving oxalamide derivatives.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-(2-methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide would depend on its specific interactions with molecular targets. These could include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound interacts with.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-piperidinoethyl)oxalamide: Similar structure but with a piperidinoethyl group instead of a morpholinoethyl group.

    N1-(2-methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-pyrrolidinoethyl)oxalamide: Similar structure but with a pyrrolidinoethyl group instead of a morpholinoethyl group.

Uniqueness

N1-(2-methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is unique due to the presence of the morpholinoethyl group, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O4/c1-28-10-9-19-15-18(7-8-21(19)28)22(29-11-13-33-14-12-29)17-27-25(31)24(30)26-16-20-5-3-4-6-23(20)32-2/h3-8,15,22H,9-14,16-17H2,1-2H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHOHPMUUZVHZJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=CC=C3OC)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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